molecular formula C19H16N2O6 B2708997 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034258-32-5

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2708997
CAS No.: 2034258-32-5
M. Wt: 368.345
InChI Key: GRXDSBZKAPGYHN-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16N2O6 and its molecular weight is 368.345. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Material Science

The chemical structure and properties of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide contribute to various applications in material science and chemical synthesis. This compound, with its unique combination of furan and oxazole rings, offers a basis for designing new materials with specific physical, chemical, and thermal properties. For instance, the synthesis of compounds based on the furazan ring, a related heterocycle, has been investigated for applications in energetic materials, demonstrating moderate thermal stabilities and insensitivity towards impact and friction, suggesting potential areas of research for derivatives of the compound (Yu et al., 2017).

Anticancer Research

In the realm of medicinal chemistry and pharmacology, derivatives similar to the compound in focus have shown promise in anticancer research. Specifically, derivatives of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides have been synthesized and evaluated for their selective cytotoxic effects against leukemia cell lines, showcasing the therapeutic potential of furan-containing compounds in the development of new anticancer agents (Horishny et al., 2021).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c22-17(10-21-14-4-1-2-5-15(14)27-18(21)23)20-12-19(24,13-7-9-25-11-13)16-6-3-8-26-16/h1-9,11,24H,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXDSBZKAPGYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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